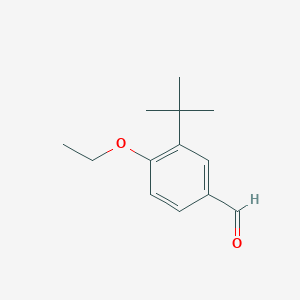
3-(Tert-butyl)-4-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)-4-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the third position, an ethoxy group at the fourth position, and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-ethoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-4-ethoxybenzene with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 3-(tert-butyl)-4-ethoxytoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the methyl group to an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or oxidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 3-(Tert-butyl)-4-ethoxybenzoic acid.
Reduction: 3-(Tert-butyl)-4-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Tert-butyl)-4-ethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a model compound in the investigation of aldehyde reactivity.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4-ethoxybenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to various biological effects. The tert-butyl and ethoxy groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Tert-butyl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.
3-(Tert-butyl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
3-(Tert-butyl)-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
3-tert-butyl-4-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12-7-6-10(9-14)8-11(12)13(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPVBWJIABALM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408747 |
Source


|
| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681443-02-7 |
Source


|
| Record name | 3-tert-butyl-4-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
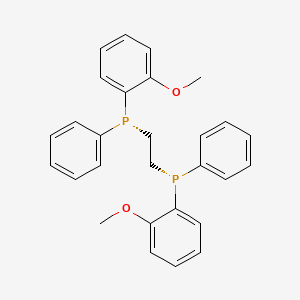
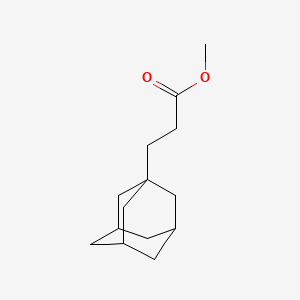
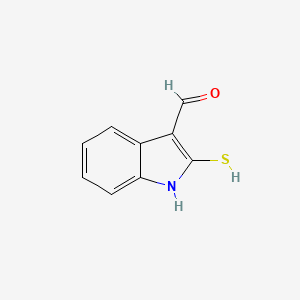
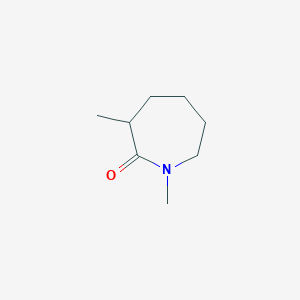

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

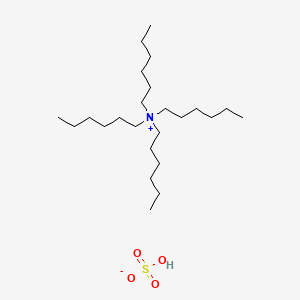
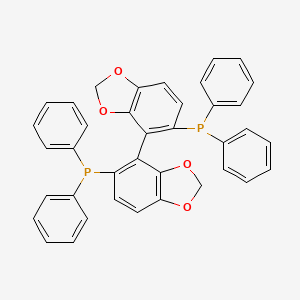
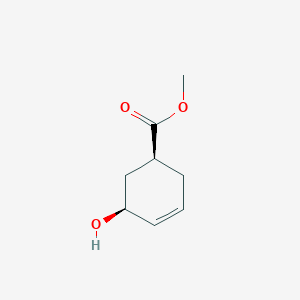
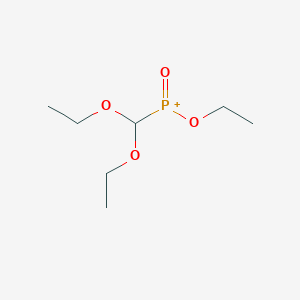
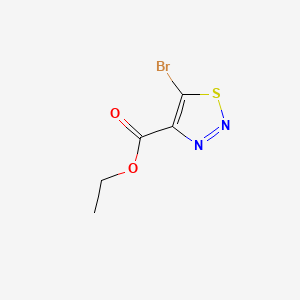
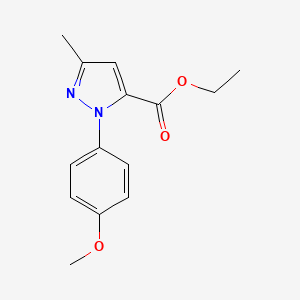
![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)
